molecular formula C15H16FN3OS B11041939 4-(3-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(3-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11041939
M. Wt: 305.4 g/mol
InChI Key: FNGXFRVSDYPQBP-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds and features a complex structure. Let’s break it down:

    Core Structure: The compound contains a scaffold.

Preparation Methods

Synthetic Routes::

    Ring Formation Approach:

    Multistep Synthesis:

Industrial Production::
  • Limited information exists on large-scale industrial production. Research is ongoing to optimize synthetic routes for scalability.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified substituents or functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

    Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antiviral).

    Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

Mechanism of Action

    Targets: Likely interacts with specific receptors or enzymes.

    Pathways: Modulates cellular signaling pathways (e.g., G protein-coupled receptors, kinases).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds:

Properties

Molecular Formula

C15H16FN3OS

Molecular Weight

305.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C15H16FN3OS/c1-8(2)19-14-12(15(20)18-19)13(21-9(3)17-14)10-5-4-6-11(16)7-10/h4-8,13H,1-3H3,(H,18,20)

InChI Key

FNGXFRVSDYPQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=CC=C3)F)C(=O)NN2C(C)C

Origin of Product

United States

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